![molecular formula C11H7FN4O B1450934 1-(2-fluorophényl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 630107-82-3](/img/structure/B1450934.png)

1-(2-fluorophényl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Vue d'ensemble

Description

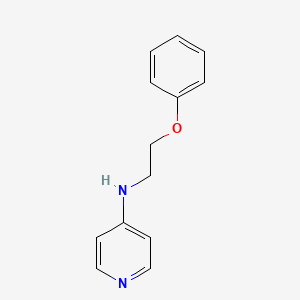

The compound “1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core structure . This structure is a fused ring system that includes a pyrazole ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . One method involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring . The compound also contains a fluorophenyl group attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives have been studied. For instance, these compounds can undergo reactions with formamide, formic acid, and triethyl orthoformate to yield various products . They can also react with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .Applications De Recherche Scientifique

Applications anti-inflammatoires

Les dérivés de la pyrimidine, y compris le composé en question, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont connus pour inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires avec des activités améliorées et une toxicité minimale.

Activité antivirale

Le cadre structurel des dérivés de la pyrimidine fournit une base pour explorer les activités antivirales. Ces composés peuvent être conçus pour cibler des enzymes virales spécifiques ou des processus de réplication, offrant une voie pour le développement de nouveaux agents antiviraux .

Effets antibactériens et antifongiques

Les dérivés de pyrazolo[3,4-d]pyrimidine ont montré une inhibition de la croissance des bactéries Gram-positives, suggérant leur utilisation comme agents antibactériens. De plus, leurs effets antifongiques potentiels ouvrent des voies pour traiter les infections fongiques .

Modulation des récepteurs adénosiniques humains

Ces composés ont été identifiés pour moduler les récepteurs adénosiniques humains, qui jouent un rôle crucial dans divers processus physiologiques. La modulation de ces récepteurs peut avoir des implications thérapeutiques dans des conditions telles que l'inflammation, les maladies cardiovasculaires et les troubles neurologiques .

Inhibition de la phosphodiestérase-5 (PDE5)

L'inhibition de la PDE5 par les dérivés de pyrazolo[3,4-d]pyrimidine est une autre application significative. Les inhibiteurs de la PDE5 sont bien connus pour traiter la dysfonction érectile et l'hypertension pulmonaire, indiquant l'utilisation potentielle de ces composés dans de telles thérapies .

Modulation de la mémoire

La recherche a indiqué que les dérivés de pyrazolo[3,4-d]pyrimidine peuvent avoir un impact sur la modulation de la mémoire. Cela suggère leur application possible dans le traitement des troubles cognitifs ou l'amélioration des fonctions cognitives .

Potentiel anticancéreux

Le noyau de pyrimidine se trouve souvent dans des composés ayant des activités anticancéreuses. La capacité à interférer avec les voies de prolifération et de survie cellulaires fait de ces dérivés des candidats intéressants pour la recherche sur le cancer et le développement de médicaments .

Inhibition enzymatique à des fins thérapeutiques

Les dérivés de la pyrimidine peuvent agir comme inhibiteurs de diverses enzymes qui sont des cibles thérapeutiques pour les maladies. Par exemple, ils peuvent inhiber l'IDO1, une enzyme impliquée dans la régulation de la réponse immunitaire, suggérant leur potentiel en immunothérapie .

Mécanisme D'action

Mode of Action:

The mode of action involves the compound interacting with its targets, leading to specific changes. While we lack specific details for this compound, we can draw insights from related indole derivatives. These compounds often exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Therefore, we can speculate that our compound may share some of these properties.

Action Environment:

Environmental factors play a crucial role. Stability, efficacy, and bioavailability can be influenced by pH, temperature, and other external conditions. For instance, acidic environments may degrade the compound, affecting its therapeutic potential.

Safety and Hazards

Orientations Futures

Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in various therapeutic applications, including as antitumor, antileukemia, and anti-inflammatory agents . Therefore, future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their structure-activity relationships .

Analyse Biochimique

Biochemical Properties

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition leads to a reduction in inflammation and pain. Additionally, this compound interacts with adenosine receptors, particularly the A3 receptor, which is involved in anti-inflammatory and anticancer activities .

Cellular Effects

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation.

Molecular Mechanism

The molecular mechanism of action of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into inflammatory mediators . Additionally, it interacts with adenosine receptors, leading to the activation of downstream signaling pathways that promote anti-inflammatory and anticancer effects . The compound also influences gene expression by modulating transcription factors such as NF-κB, resulting in the downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and anticancer activities, with no significant loss of efficacy

Dosage Effects in Animal Models

The effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy, making it essential to understand its metabolic pathways for optimal therapeutic use.

Transport and Distribution

The transport and distribution of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating cellular processes such as inflammation and apoptosis . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLSWLECDJMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172720 | |

| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

630107-82-3 | |

| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630107-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)

![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)

acetate](/img/structure/B1450862.png)

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)